molecular formula C22H29BrN2O B195919 Fenpiverinium bromide CAS No. 125-60-0

Fenpiverinium bromide

Cat. No.: B195919
CAS No.: 125-60-0
M. Wt: 417.4 g/mol
InChI Key: PMAHPMMCPXYARU-UHFFFAOYSA-N
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Description

Fenpiverinium bromide is a synthetic anticholinergic and antispasmodic compound. It is primarily used to treat smooth muscle spasms and pain. The compound is often marketed in combination with other drugs such as pitofenone hydrochloride and either nimesulide or metamizole in Eastern Europe and India . This compound is known for its ability to inhibit the action of acetylcholine on muscarinic receptors, thereby reducing muscle spasms.

Biochemical Analysis

Biochemical Properties

Fenpiverinium bromide plays a significant role in biochemical reactions. It acts as an anticholinergic agent, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors in the nervous system . This action can inhibit the transmission of nerve impulses, leading to relaxation of smooth muscle tissue .

Cellular Effects

This compound affects various types of cells and cellular processes. By blocking the action of acetylcholine, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism . This can result in the relaxation of smooth muscle cells, alleviating spasms and associated pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with muscarinic receptors. As an anticholinergic agent, it inhibits the action of acetylcholine by binding to these receptors, preventing acetylcholine from exerting its effects . This can lead to changes in gene expression and cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to the action of acetylcholine and the functioning of muscarinic receptors

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its action as an anticholinergic agent

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are related to its action as an anticholinergic agent

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenpiverinium bromide can be synthesized through a series of chemical reactions involving piperidine and diphenylbutylamine derivatives. The synthesis typically involves the following steps:

    Formation of the Piperidinium Intermediate: The initial step involves the reaction of piperidine with a suitable alkylating agent to form a piperidinium intermediate.

    Introduction of the Diphenylbutyl Group: The piperidinium intermediate is then reacted with a diphenylbutylamine derivative to introduce the diphenylbutyl group.

    Bromination: The final step involves the bromination of the compound to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Fenpiverinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Condensation Reactions: Reagents like 2,4-dinitrophenylhydrazine are used under acidic conditions to facilitate the reaction.

Major Products:

Scientific Research Applications

Fenpiverinium bromide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific anticholinergic properties and its ability to selectively target muscarinic receptors. This selectivity makes it particularly effective in treating smooth muscle spasms without causing significant side effects associated with other anticholinergic agents .

Properties

IUPAC Name

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAHPMMCPXYARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046484
Record name Fenpiverinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-60-0
Record name Fenpiverinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpiverinium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpiverinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenpiverinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENPIVERINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36479UA8GL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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